Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate
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Overview
Description
Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an allyl group, a trimethoxyphenyl group, and a pyrimido[2,1-B][1,3]thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to achieve consistent quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit cell proliferation .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(isobutylcarbamoyl)acetamide : Another compound with a similar core structure but different substituents .
1-allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile: Shares a similar pyrimidine core but differs in the functional groups attached.
Uniqueness
What sets Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate apart is its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high stability .
Properties
CAS No. |
609794-32-3 |
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Molecular Formula |
C21H24N2O6S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
prop-2-enyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C21H24N2O6S/c1-6-8-29-20(25)17-12(2)22-21-23(16(24)7-9-30-21)18(17)13-10-14(26-3)19(28-5)15(11-13)27-4/h6,10-11,18H,1,7-9H2,2-5H3 |
InChI Key |
IHFDCWTVLUFLLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC=C |
Origin of Product |
United States |
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